N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O6S/c1-27-14(28-2)7-19-16(23)17(24)20-15-12-8-29(25,26)9-13(12)21-22(15)11-5-3-10(18)4-6-11/h3-6,14H,7-9H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXBFHJZUHITPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of pyrazoline derivatives, which are known to exhibit a wide range of biological activities. .
Mode of Action
Pyrazoline derivatives are known for their diverse biological and pharmacological activities. They can interact with various enzymes and receptors in the body, leading to changes in cellular processes. .
Biological Activity
N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 426.4 g/mol. Its structure features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉FN₄O₆S |
| Molecular Weight | 426.4 g/mol |
| CAS Number | 899961-86-5 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thieno[3,4-c]pyrazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Studies suggest that the compound may modulate key signaling pathways involved in cell growth and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains. The mechanism of action appears to involve disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression.
- Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Cancer Cell Lines : A recent study assessed the efficacy of thieno[3,4-c]pyrazole derivatives in inhibiting the growth of breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours.
- Results Summary :
- IC50 value: 12 µM
- Mechanism: Induction of apoptosis confirmed via flow cytometry.
- Results Summary :
-
Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against both strains.
- Results Summary :
- Zone of inhibition: 15 mm for S. aureus; 12 mm for E. coli.
- Suggested mechanism involves disruption of cell membrane integrity.
- Results Summary :
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Solubility
- The target compound’s 2,2-dimethoxyethyl group provides two ether oxygen atoms, likely improving aqueous solubility compared to the 3-methoxypropyl analog (one oxygen).
- The 2-hydroxyethyl analog introduces a polar hydroxyl group, which could enhance binding affinity via hydrogen bonding but reduce membrane permeability.
The thiazolo-triazol derivative replaces the thienopyrazol core with a fused thiazole-triazole system, which may confer distinct pharmacokinetic properties.
Steric and Electronic Considerations The 4-methoxybenzyl group in adds steric bulk, possibly hindering interactions with narrow binding pockets. The sulfone moiety (common to all thienopyrazol derivatives) contributes to oxidative stability and resistance to metabolic degradation.
Hypothesized Pharmacological Implications
While the evidence lacks explicit bioactivity data, structural trends suggest:
- Fluorine Substitution: The 4-fluorophenyl group in the target compound and may enhance lipophilicity and bioavailability compared to non-fluorinated analogs.
- Oxygen-Rich Chains : The dimethoxyethyl group in the target compound could improve solubility over less-oxygenated analogs, aiding in drug delivery.
- Heterocycle Diversity : The thiazolo-triazol derivative demonstrates how core modifications can redirect biological activity, though specific targets remain unconfirmed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
